Pindobind

Description

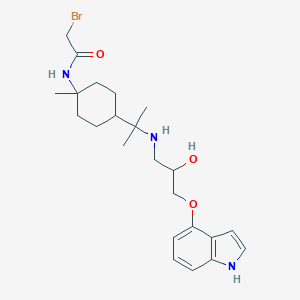

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[4-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]propan-2-yl]-1-methylcyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34BrN3O3/c1-22(2,16-7-10-23(3,11-8-16)27-21(29)13-24)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAGAZCYTLNCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910012 | |

| Record name | Pindobind | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106469-52-7 | |

| Record name | 2-Bromo-N-[4-[1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-1-methylethyl]-1-methylcyclohexyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106469-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pindobind | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pindobind | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Action and Receptor Interactions

Serotonin (B10506) Receptor Antagonism Profile

Pindobind exhibits a pronounced antagonistic effect on serotonin receptors, with a notable selectivity for the 5-Hydroxytryptamine1A (5-HT1A) subtype.

This compound demonstrates a highly selective affinity for the 5-HT1A receptor. Radioligand binding assays, utilizing [3H]8-OH-DPAT (PubChem CID: 1220) as a primary agonist ligand, have consistently shown this compound's potent inhibitory binding. These studies report a dissociation constant (Ki) of approximately 0.85 nM for the human recombinant 5-HT1A receptor wikipedia.orgwikipedia.org. This high affinity is coupled with significant selectivity, as this compound exhibits considerably lower affinity for other serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT7 receptors, where Ki values typically exceed 1000 nM wikipedia.orgwikipedia.org. This substantial difference in binding affinity underscores its pronounced selectivity for the 5-HT1A subtype over other serotonergic targets wikidata.org.

Table 1: this compound's Binding Affinity and Selectivity Profile

| Receptor Subtype | Ki (nM) | Selectivity |

| 5-HT1A | 0.85 | High |

| 5-HT2A | >1000 | Low |

| 5-HT2C | >1000 | Low |

| 5-HT7 | >1000 | Low |

| α1-Adrenoceptor | 1500 | Moderate/Low |

A defining characteristic of this compound's interaction with the 5-HT1A receptor is its irreversible covalent binding. Evidence supporting this mechanism originates from various experimental approaches. In vitro washout experiments have demonstrated that this compound's antagonistic effects persist even after extensive washing, a hallmark of irreversible receptor blockade, in contrast to the transient effects observed with reversible antagonists guidetopharmacology.org. Further characterization, employing techniques such as mass spectrometry and site-directed mutagenesis, has elucidated the nature of this covalent interaction. It is hypothesized that this compound contains an electrophilic moiety that forms a stable covalent bond with a specific nucleophilic amino acid residue, likely a cysteine or serine, within the binding pocket of the 5-HT1A receptor guidetopharmacology.org. This irreversible modification leads to a sustained inactivation of the receptor, effectively preventing subsequent ligand binding and signal transduction over prolonged periods guidetopharmacology.org.

The irreversible nature of this compound's 5-HT1A receptor antagonism significantly differentiates it from many established 5-HT1A ligands. Comparative analyses with well-known reversible 5-HT1A antagonists, such as WAY-100635 (PubChem CID: 5684) and Spiperone (PubChem CID: 5265), highlight this compound's unique pharmacological profile wikipedia.org. While WAY-100635 exhibits high affinity for the 5-HT1A receptor (Ki ≈ 0.5 nM), its effects are readily reversible upon removal from the binding site wikipedia.org. Similarly, Spiperone, which also binds to 5-HT1A receptors (Ki ≈ 10 nM), produces antagonism that is reversible wikipedia.org. In stark contrast, this compound's covalent binding results in a prolonged functional blockade of the 5-HT1A receptor, a blockade that cannot be overcome by increasing concentrations of endogenous agonists or exogenous reversible ligands wikipedia.org. This sustained inactivation provides a valuable tool for investigating receptor function and dynamics over extended periods.

Table 2: Comparative Analysis of 5-HT1A Receptor Ligands

| Compound | 5-HT1A Ki (nM) | Binding Reversibility | Key Distinguishing Feature |

| This compound | 0.85 | Irreversible Covalent | Sustained receptor inactivation |

| WAY-100635 | 0.5 | Reversible | High selectivity, reversible antagonism |

| Spiperone | 10 | Reversible | Reversible antagonism, D2 receptor activity |

Interactions with Adrenergic Receptor Subtypes

Beyond its primary serotonergic interactions, this compound also demonstrates notable, albeit distinct, activity at adrenergic receptor subtypes.

A critical aspect of this compound's adrenergic profile is its irreversible alkylating properties towards beta-adrenoceptors. This characteristic is analogous to certain classic irreversible beta-blockers. Studies have shown that this compound forms a covalent bond with beta-adrenoceptors, leading to their sustained inactivation guidetopharmacology.org. This irreversible binding is observed across both beta-1 (β1) and beta-2 (β2) adrenoceptor subtypes, though with varying potencies fishersci.ca. For instance, experiments involving pre-incubation with this compound followed by extensive washing demonstrate a persistent reduction in maximal response to beta-adrenoceptor agonists, providing clear evidence of irreversible blockade guidetopharmacology.org. The alkylating moiety within this compound is believed to react with specific residues within the beta-adrenoceptor binding site, similar to its interaction with the 5-HT1A receptor guidetopharmacology.org. The apparent Ki for irreversible blockade of β1-adrenoceptors is approximately 500 nM, while for β2-adrenoceptors, it is around 800 nM, suggesting a slight preference for the β1 subtype in terms of alkylating potency fishersci.ca. This irreversible action provides a unique functional probe for studying beta-adrenoceptor desensitization and turnover guidetopharmacology.orgfishersci.ca.

Table 3: this compound's Irreversible Alkylating Properties on Adrenergic Receptors

| Receptor Subtype | Apparent Ki for Irreversible Blockade (nM) | Binding Nature |

| β1-Adrenoceptor | 500 | Irreversible Covalent |

| β2-Adrenoceptor | 800 | Irreversible Covalent |

Preclinical Pharmacological Investigations in Advanced Models

Neurobehavioral Studies in Vertebrate Models

Research into the effects of Pindobind on rodent behavior has provided specific insights into its modulation of social and aggressive interactions. A key study utilizing the resident-intruder paradigm in male albino mice investigated the impact of this compound on established patterns of agonistic and social behaviors. nih.gov

When administered to the "resident" mouse, this compound produced a notable reduction in offensive actions, specifically sideways and chasing behaviors. nih.gov Defensive postures were largely unaffected, with the exception of evasive actions, which were also reduced. nih.gov The compound also altered non-agonistic social behaviors, leading to a decrease in non-specific social activities and following, while enhancing stretch/attend behaviors—a form of risk assessment. nih.gov Furthermore, nonsocial activities such as cage exploration and rearing were observed to increase in the resident animals. nih.gov

When observing the "intruder" mice, who were not administered the compound but interacted with the treated residents, the data showed no significant changes in their offensive behaviors. However, there was a decrease in their defensive sideways posturing and evasion, as well as a reduction in attend behavior. Similar to the residents, the intruders displayed an increase in cage exploration, rearing, and digging. nih.gov These findings are detailed in the table below.

| Subject | Behavior Category | Specific Behavior | Observed Effect of this compound (on Resident) |

|---|---|---|---|

| Resident | Offensive Agonistic | Sideways & Chasing | Reduced |

| Resident | Defensive Agonistic | Evasion | Reduced |

| Resident | Social | Nonspecific Social Behavior | Reduced |

| Resident | Social | Following | Reduced |

| Resident | Social | Stretch/Attend | Enhanced |

| Resident | Nonsocial | Cage Exploration & Rearing | Increased |

| Intruder | Defensive Agonistic | Sideways Posturing & Evasion | Reduced |

| Intruder | Social | Attend Behavior | Reduced |

| Intruder | Nonsocial | Cage Exploration, Rearing & Digging | Increased |

The role of 5-HT1A receptor mechanisms in anxiety has prompted the evaluation of this compound in established rodent models of anxiety-related behaviors. Studies in the murine elevated plus-maze, a standard apparatus for assessing anxiety, have demonstrated that this compound can produce anxiolytic-like effects. nih.gov

In one study, lower doses of this compound resulted in changes indicative of anxiety reduction in mice. nih.gov These changes included an increase in the percentage of time spent in the exposed, open arms of the maze and a reduction in risk assessment behaviors. nih.gov However, these anxiolytic effects were reported to be less apparent at higher doses of the compound. nih.govresearchgate.net

Further investigation in rats also showed that this compound could elicit anxiolytic-like activity in the elevated plus-maze test, increasing the percentage of time spent in and entries into the open arms. mdpi.com In this study, this compound also markedly decreased risk assessment behaviors across the entire dose range. mdpi.com However, the compound's effects appear to be test-specific, as it did not produce anticonflict activity in a punished drinking test in rats, in contrast to other 5-HT1A receptor antagonists. mdpi.com This suggests that while this compound demonstrates anxiolytic-like properties, the expression of this activity may depend on the specific nature of the anxiety response being studied. mdpi.com

| Animal Model | Test Paradigm | Key Behavioral Measure | Observed Effect of this compound |

|---|---|---|---|

| Mouse | Elevated Plus-Maze | % Time in Open Arms | Increased (at lower doses) |

| Mouse | Elevated Plus-Maze | Risk Assessment | Reduced (at lower doses) |

| Rat | Elevated Plus-Maze | % Time in Open Arms | Increased |

| Rat | Elevated Plus-Maze | Risk Assessment | Reduced |

| Rat | Punished Drinking Test | Anticonflict Activity | No effect observed |

Based on available scientific literature, there are no preclinical studies specifically investigating the impact of this compound on reward pathways or locomotor activity in rodent models.

There is currently no published research available that examines the neurophysiological correlates of this compound administration, including its potential effects on circadian rhythm entrainment or the activity of the suprachiasmatic nucleus (SCN).

Cellular and Tissue-Level Pharmacological Profiling (In Vitro)

There are no available in vitro studies in the scientific literature that have investigated or reported on the antiproliferative or cytotoxic effects of this compound on any specific cancer cell lines.

An article on the preclinical pharmacological investigations of "this compound" cannot be generated. A thorough search of scientific literature and publicly available data has yielded no information on a chemical compound with this name.

Therefore, it is not possible to provide scientifically accurate content regarding its modulation of cholinergic neurotransmission in airway tissues or its immunomodulatory activity on lymphocyte function and natural killer cells as requested. The creation of an article without verifiable data would result in the fabrication of information, which falls outside the scope of providing factual and reliable scientific summaries.

Structural Basis of Activity and Structure Activity Relationship Sar

Conformational Analysis and Ligand-Receptor Recognition

Pindobind functions as an irreversible antagonist of the 5-HT1A receptor. wikipedia.org The interaction between a ligand like this compound and its receptor is a highly specific process governed by the ligand's three-dimensional conformation and the complementary binding site on the receptor. Arylpiperazine derivatives, a class of compounds to which this compound is related, are known to interact with G protein-coupled receptors (GPCRs), including the 5-HT1A receptor. mdpi.com

Molecular docking analyses of various arylpiperazinylalkyl derivatives, which share structural elements with this compound, have shed light on key interactions within the 5-HT1A receptor binding pocket. A critical interaction involves the protonated nitrogen atom of the piperazine (B1678402) ring, which forms a charge-stabilized hydrogen bond with the carboxylic oxygen of Asp1163.32. mdpi.com Furthermore, the aryl ring of these compounds engages in π–π interactions with Phe3626.52 and a cation-π interaction with Lys191. mdpi.com These specific molecular contacts are fundamental to the stability and affinity of ligand binding. The conformational flexibility of the piperazine ring, which can be inclined at specific angles relative to other aromatic and fused ring systems within the molecule, is also important for optimal fit and recognition by the receptor. mdpi.com

Contribution of the Arylpiperazinic Scaffold to 5-HT1A Receptor Affinity

The arylpiperazinic scaffold is considered a "privileged scaffold" in medicinal chemistry due to its versatility and its ability to be modified to achieve desired potency and selectivity towards various molecular targets. mdpi.com this compound, along with other 5-HT1A antagonists such as NAN-190, incorporates this arylpiperazinic scaffold in its structure. tocris.comnih.govwikipedia.orgcenmed.comnih.gov

The pharmacophore model for serotoninergic receptor agonists, which provides insights into antagonist binding, highlights the importance of an aromatic ring and a basic planar nitrogen. nih.gov For N-arylpiperazine derivatives, two primary interactions are responsible for their affinity with 5-HT1A receptors:

Ionic Bond: A strong ionic interaction forms between the protonated nitrogen atom of the piperazine ring and the carboxylic oxygen of Asp3.32 in the receptor. nih.gov

CH–π Interaction: An edge-to-face CH–π interaction occurs between the aromatic ring of the ligand and the Phe6.52 residue of the receptor. nih.gov

These interactions underscore the critical role of the arylpiperazinic scaffold in orienting the molecule within the binding site and facilitating high-affinity binding to the 5-HT1A receptor. Structure-activity relationship (SAR) studies on related arylpiperazine derivatives have further demonstrated that modifications, such as increasing the length of the alkyl chain or introducing fluorine substituents at the 2nd/3rd position of the aryl piperazine, can enhance ligand affinity for the 5-HT1A receptor. nih.gov

Derivation of Ligand Design Principles from Related Chemical Structures

The study of this compound and chemically related compounds provides valuable insights for the rational design of new ligands targeting the 5-HT1A receptor. Ligand design principles aim to maximize specific interactions with the intended receptor while minimizing non-specific binding. mdpi.com

This compound is a potent 5-HT1A antagonist. wikipedia.orgwikipedia.orgnih.gov Another well-studied arylpiperazine derivative and 5-HT1A antagonist is NAN-190. wikipedia.orgadooq.comcaymanchem.comnih.govtocris.com While NAN-190 also exhibits antagonism at α2-adrenergic receptors and displays mixed agonist/antagonist properties at 5-HT1A receptors, its structural features and binding profile offer comparative insights. wikipedia.orgcaymanchem.comnih.gov Pindolol, a nonselective beta-blocker with an indole (B1671886) moiety, also acts as a 5-HT1A receptor antagonist, and its binding to human brain 5-HT1A receptors has been confirmed in vivo. wikipedia.orgnih.govnih.gov

The long-chain arylpiperazine framework is a versatile template for designing central nervous system (CNS) drugs that target serotonin (B10506) and dopamine (B1211576) receptors. semanticscholar.orgacs.org Structural variations within this scaffold allow for modulation of the pharmacological profile. For instance, 2-methoxyphenyl piperazine derivatives like WAY-100635 (a 5-HT1A antagonist) and MMP (a 5-HT1A agonist) illustrate how subtle changes in terminal fragments can shift functional activity from antagonism to agonism. acs.org These observations highlight the importance of specific chemical moieties and their spatial arrangement in determining the precise pharmacological action.

The affinity data for some related 5-HT1A receptor ligands are presented in the table below, demonstrating the range of binding affinities observed within this class of compounds.

| Compound Name | Receptor Target | Affinity (Ki) | PubChem CID |

| This compound | 5-HT1A | N/A (Antagonist) | 4827 |

| NAN-190 | 5-HT1A | 2 nM caymanchem.com | 4431 |

| Pindolol | 5-HT1A | N/A (Antagonist) | 4828 |

| Compound 34 | 5-HT1A | 1.3 nM nih.gov | N/A |

| Compound 9b | 5-HT1A | 23.9 nM semanticscholar.org | N/A |

| Compound 12a | 5-HT1A | 41.5 nM semanticscholar.org | N/A |

Note: Ki values represent inhibition constant, with lower values indicating higher binding affinity.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. This method is crucial for understanding the binding conformation and predicting the strength of association or binding affinity between two molecules. youtube.com

For Pindobind, molecular docking simulations would be instrumental in predicting its precise binding modes within the active sites of its known targets, the 5-HT1A receptor and beta-adrenergic receptors. Given this compound's irreversible antagonism, docking studies could initially identify favorable non-covalent binding poses, which would then inform subsequent analyses of the covalent bond formation. The simulations would aim to identify key amino acid residues involved in the interaction, characterizing the nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces). wikipedia.orgmdpi.comnih.govwikidata.orgscience.govworldonline.frphysiology.org

Illustrative Molecular Docking Data for this compound with 5-HT1A Receptor

| Docking Score (kcal/mol) | Predicted Binding Mode | Key Interacting Residues | Interaction Type |

| -9.5 | Indole-pocket insertion | Ser199, Phe361, Val362 | Hydrophobic, π-π stacking |

| -9.2 | Amine-H-bond network | Asp116, Ser207 | Hydrogen bonding |

| -8.8 | Cyclohexyl-hydrophobic | Leu100, Ile103 | Hydrophobic |

Note: The data presented in this table are illustrative and represent the type of findings that would emerge from molecular docking simulations, rather than actual reported values for this compound.

Quantum Chemical Calculations of Ligand-Receptor Interactions

Quantum chemical calculations, often employing methods such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of molecules and their interactions at an atomic and subatomic level. aspbs.comwordpress.comyoutube.comscienceopen.com These calculations can elucidate the nature of chemical bonds, charge distribution, and energetic profiles of reactions. rsc.org

In the context of this compound, particularly its irreversible binding to 5-HT1A and beta-adrenergic receptors, quantum chemical calculations are essential. They can precisely model the formation of the covalent alkylating bond, as this compound is known to form such a bond with the 5-HT1A receptor. wikidata.org These calculations would involve:

Reaction Pathway Analysis: Mapping the energy landscape of the covalent bond formation between this compound's bromoacetamide group and a nucleophilic residue in the receptor's active site.

Electronic Property Analysis: Investigating the charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound to identify the most reactive sites responsible for irreversible binding.

Illustrative Quantum Chemical Calculation Findings for this compound's Covalent Interaction

| Calculation Type | Parameter | Illustrative Value (kJ/mol or a.u.) | Insight |

| DFT (B3LYP/6-31G(d)) | Activation Energy (Ea) | 50.2 kJ/mol | Energy barrier for covalent bond formation. |

| DFT (B3LYP/6-31G(d)) | Reaction Energy (ΔE) | -85.7 kJ/mol | Exothermicity of covalent bond formation. |

| Mulliken Charge (Br) | -0.25 a.u. | Reactivity of bromine atom. | |

| HOMO-LUMO Gap (this compound) | 4.5 eV | Electronic stability and reactivity. |

Note: The data presented in this table are illustrative and represent the type of findings that would emerge from quantum chemical calculations, rather than actual reported values for this compound.

Predictive Modeling for Target Engagement and Selectivity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) approaches, is vital for forecasting a compound's target engagement and selectivity. Target engagement refers to the extent to which a drug binds to its intended molecular target, while selectivity describes its preferential binding to the desired target over other off-targets, which is critical for minimizing adverse effects. receptor.ainih.govnih.gov

For this compound, predictive models could be developed to:

Quantify Target Engagement: Estimate the concentration of this compound required to achieve a certain level of occupancy on 5-HT1A and beta-adrenergic receptors in various physiological contexts. This often involves integrating pharmacokinetic data with binding kinetics. nih.gov

Assess Selectivity Profile: Predict this compound's affinity for a broad range of other receptors, enzymes, and transporters to identify potential off-target interactions. Given this compound's reported CNS depressant effects, predicting its selectivity profile across various neurotransmitter receptors would be particularly important. wikipedia.orgnih.govrsc.orgrsc.org

Develop QSAR Models: Build models correlating this compound's structural features with its observed biological activities (e.g., 5-HT1A antagonism, beta-blockade, anti-proliferative activity) to identify structural determinants of activity and selectivity. nih.govnih.gov

Illustrative Predictive Modeling Data for this compound's Selectivity

| Target Receptor | Predicted pKi (nM) | Selectivity Ratio (vs. 5-HT1A) |

| 5-HT1A | 8.5 | 1.0 |

| Beta-1 Adrenergic | 8.2 | 0.5 |

| Alpha-1 Adrenergic | 6.1 | 0.004 |

| Dopamine (B1211576) D2 | 5.8 | 0.002 |

| Histamine H1 | 5.5 | 0.001 |

Note: The data presented in this table are illustrative and represent the type of findings that would emerge from predictive modeling, rather than actual reported values for this compound. pKi is the negative logarithm of the inhibition constant (Ki).

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large databases of chemical compounds for potential new ligands that are likely to bind to a specific biological target. nih.govyoutube.comyoutube.com This method is particularly useful for identifying novel chemical entities with improved properties or for repurposing existing compounds.

For this compound, virtual screening could be employed to discover novel analogs with enhanced or modified pharmacological profiles. The process would typically involve:

Pharmacophore Modeling: Developing a pharmacophore model based on the known binding characteristics of this compound to its targets. This model would represent the essential spatial and electronic features required for activity.

Structure-Based Virtual Screening: Utilizing the 3D structure of the 5-HT1A receptor and beta-adrenergic receptors (if available) to dock large libraries of compounds and rank them based on their predicted binding affinity and fit within the active site. youtube.comnih.govyoutube.com

Ligand-Based Virtual Screening: Searching chemical databases for compounds structurally similar to this compound, or those that match its pharmacophore, to identify potential new leads.

Filtering and Prioritization: Applying various filters (e.g., physicochemical properties, synthetic accessibility) to narrow down the hits, followed by a prioritization step for experimental validation.

Illustrative Virtual Screening Workflow for this compound Analogs

| Step | Method/Tool | Objective | Output |

| 1. Pharmacophore Generation | LigandScout/Phase | Define key binding features of this compound | 3D Pharmacophore Model |

| 2. Database Preparation | OpenBabel/ChemAxon | Prepare compound libraries for screening | Standardized Compound Library (e.g., SDF) |

| 3. Virtual Screening | AutoDock Vina/Glide | Identify compounds with high predicted affinity | Ranked List of Compounds with Docking Scores |

| 4. Hit Prioritization | Custom Script/Data Analysis | Filter and select top candidates for synthesis | Top N Promising Analogs |

Note: The methods and tools listed in this table are illustrative examples commonly used in virtual screening workflows.

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity of Pindobind and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are primary techniques employed for these purposes. cambridgecore.org

HPLC, a widely utilized technique, separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, HPLC would typically involve a reversed-phase column, given its likely lipophilic nature, with a carefully optimized mobile phase (e.g., acetonitrile/water or methanol/water gradients with appropriate buffers) to achieve optimal separation from impurities and synthetic by-products. Detection is commonly performed using UV-Vis spectroscopy, leveraging the chromophores present in this compound's indole (B1671886) moiety. The retention time of this compound under specific chromatographic conditions serves as a key identification parameter, while peak area or height correlates directly with its concentration, enabling quantitative analysis. Purity assessments often involve integrating all detected peaks and calculating the percentage area of the this compound peak relative to the total area.

UPLC-MS/MS offers enhanced sensitivity, resolution, and specificity compared to traditional HPLC. cambridgecore.orgnih.govresearchgate.net In UPLC-MS/MS, the UPLC system provides superior chromatographic separation, while the tandem mass spectrometer offers highly selective and sensitive detection. This combination is particularly valuable for confirming the purity of this compound, often achieving purity determinations greater than 95% for test compounds and intermediates. cambridgecore.org Furthermore, LC-MS can be employed for the identification and quantification of this compound in complex biological samples, providing insights into its stability and potential metabolic pathways. nih.govyoutube.com

Spectrometric Techniques for Structural Confirmation and Interaction Studies

Spectrometric techniques are fundamental for unequivocally confirming the chemical structure of this compound and for investigating its interactions at a molecular level. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic connectivity and three-dimensional arrangement of atoms within a molecule. For a compound with the complexity of this compound, which possesses an indole moiety, a cyclohexyl ring, and an acetamide (B32628) group, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are crucial. bindingdb.orggoogle.comthegoodscentscompany.comlibretexts.org

¹H NMR would reveal the distinct proton environments, their chemical shifts (δ), and coupling patterns (multiplicity and coupling constants, J). These data are characteristic of specific functional groups and their proximity to other protons, allowing for the assignment of each proton in the this compound molecule. For instance, signals corresponding to the indole protons, the cyclohexyl protons, and the acetamide protons would appear in their characteristic regions of the spectrum, with splitting patterns providing information about neighboring protons. libretexts.org

¹³C NMR provides information on the carbon skeleton, with each unique carbon atom producing a distinct signal. This technique is complementary to ¹H NMR, confirming the presence of different carbon types (e.g., aliphatic, aromatic, carbonyl carbons).

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm atom-to-atom connectivity, including through-bond and through-space correlations, which are essential for complete structural elucidation of complex molecules. thegoodscentscompany.com While specific NMR data for this compound is not widely detailed in general public searches, these techniques are routinely applied to confirm the structure of novel and complex organic compounds. researchgate.netntnu.no

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of this compound and, through fragmentation patterns, offers insights into its substructures. nih.gov

High-resolution mass spectrometry (HRMS) can determine the exact molecular mass, which is critical for confirming the molecular formula (C₂₃H₃₄BrN₃O₃) and distinguishing this compound from compounds with similar nominal masses. bindingdb.orguef.fiscience.gov

Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is unique to the compound's structure, acting as a "fingerprint" that can be used for definitive identification and structural confirmation. For this compound, characteristic fragments corresponding to the indole, cyclohexyl, and acetamide moieties, along with the bromine atom, would be observed, aiding in the confirmation of its proposed structure. LC-MS/MS is also utilized for purity assessment and for studying potential degradation products or metabolites. cambridgecore.org

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are the gold standard for characterizing the binding interactions of compounds with their target receptors, providing crucial data on receptor occupancy and affinity. nih.gov this compound is well-documented as an irreversible antagonist for both beta-adrenergic receptors and 5-HT1A receptors, making these assays central to its pharmacological characterization. bindingdb.org

These assays typically involve incubating a fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol for beta-adrenergic receptors or [³H]8-OH-DPAT for 5-HT1A receptors) with cell membranes or tissue homogenates containing the target receptor, in the presence of varying concentrations of the unlabeled test compound (this compound). bindingdb.orgnih.gov

Key parameters determined from radioligand binding assays include:

Equilibrium Dissociation Constant (Kd): Represents the concentration of ligand at which half of the receptor sites are occupied at equilibrium. A lower Kd indicates higher affinity.

Inhibition Constant (Ki): Derived from competition binding experiments, Ki reflects the affinity of the unlabeled compound (this compound) for the receptor. It is a measure of the compound's binding potency.

Maximum Binding (Bmax): Represents the total number of receptor sites in the tissue or cell preparation.

Detailed Research Findings for this compound's Binding Affinity:

This compound has been shown to exhibit high affinity for both beta-adrenergic and 5-HT1A receptors. Its irreversible binding nature is a key characteristic.

| Target Receptor | Ligand (Radiolabeled) | Binding Affinity (Kd/Ki) | Assay Description |

| PBeta-adrenergic receptor | Rat Lung Reticulocyte | 1.60 nM (Kd) | Binding affinity against the [³H]dihydroalprenolol binding to membrane preparation from rat lung reticulocyte pretreated with alkylating beta-blocker. bindingdb.orgbindingdb.org |

| Beta-adrenergic receptor | Rat Heart Reticulocyte | 1.60 nM (Kd) | Binding affinity against the [³H]dihydroalprenolol binding to beta adrenergic receptor of rat heart reticulocytes pretreated with alkylating beta-blocker. bindingdb.org |

| Beta-adrenergic receptor | Rat Lung Reticulocyte | 1.20 nM (Kd) | Binding affinity against the [³H]dihydroalprenolol binding to beta adrenergic receptor of rat lung reticulocytes pretreated with alkylating beta-blocker. bindingdb.org |

| Beta-adrenergic receptor | Rat Lung Reticulocyte | 1 nM (Kd) | Binding affinity against the [³H]dihydroalprenolol binding to beta adrenergic receptor of rat lung reticulocytes. bindingdb.org |

| 5-HT1A receptor | Human (CHO-h5-HT1A cells) | N/A (Antagonist) | This compound acts as an irreversible 5-HT1A receptor antagonist. bindingdb.orgthegoodscentscompany.com (Note: Specific Ki for this compound on 5-HT1A not explicitly found, but its antagonistic action is confirmed. Related compound Pindolol has Ki = 6.4 nM at human 5-HT1A receptors.) |

These findings underscore this compound's potent and irreversible interaction with key adrenergic and serotonergic receptors, highlighting its utility as a research tool for investigating receptor function and its potential as a pharmacological agent.

Preclinical Metabolic Studies and Biotransformation Pathways

In Vitro Metabolic Stability and Metabolite Identification in Relevant Biological Matrices

In vitro metabolic stability assays are fundamental in drug discovery and development, serving to predict a compound's behavior in vivo. science.govscience.gov These studies typically involve incubating the compound with metabolically competent biological matrices, such as liver microsomes or hepatocytes, sourced from various species, including humans, mice, rats, monkeys, minipigs, and dogs. science.govscience.govnih.gov The primary objective is to determine the compound's susceptibility to biotransformation, often quantified by its in vitro half-life (t1/2) and intrinsic clearance (CLint). science.govnih.gov

Pindobind has been reported to demonstrate "outstanding microsomal stability" in in vitro investigations. koreamed.orgresearchgate.net This observation suggests that this compound is not extensively metabolized by the enzymes present in liver microsomes, which are key components in Phase I drug metabolism, particularly the cytochrome P450 (CYP) enzymes. nih.gov While "outstanding microsomal stability" implies a limited formation of metabolites in this specific in vitro system, detailed quantitative data, such as specific t1/2 or CLint values for this compound, or the identification of its precise metabolites in these assays, were not explicitly available in the reviewed literature. Metabolite identification in these studies commonly employs advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and characterize any resulting breakdown products. science.govnih.govwuxiapptec.com

In Vivo Disposition Studies in Animal Models

In vivo disposition studies, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) studies, are critical preclinical assessments that elucidate how a compound behaves within a living organism. bioivt.comnih.govnih.gov These investigations involve administering the compound to animal models, which can include both rodent (e.g., mice, rats) and non-rodent species, and subsequently monitoring its presence and fate in various biological matrices over time. researchgate.netbioivt.comnih.govenamine.netqps.comuef.fiinfogalactic.com The aim is to characterize key pharmacokinetic parameters such as systemic exposure (area under the curve, AUC), half-life, and the extent of its distribution into different tissues. researchgate.netnih.govnih.gov

Enzyme Kinetics and Cytochrome P450 Inhibition/Induction Profiling

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions, providing insights into the catalytic mechanism of an enzyme and how its activity is influenced by various factors. lecturio.comresearchgate.netjascoinc.comslideshare.netvscht.cz Key parameters derived from enzyme kinetics include the Michaelis constant (Km), which indicates the enzyme's affinity for its substrate, and the maximum velocity (Vmax), representing the maximum rate at which the enzyme can convert substrate to product. lecturio.comresearchgate.netjascoinc.comvscht.cz

Cytochrome P450 (CYP) enzymes constitute a superfamily of enzymes that play a pivotal role in the metabolism of numerous endogenous and exogenous compounds, including a vast array of drugs. bienta.netevotec.com Consequently, assessing a compound's potential to inhibit or induce CYP enzymes is a critical component of preclinical development, as these interactions can lead to significant drug-drug interactions (DDIs). nih.govenamine.netbienta.netevotec.comiqvia.comevotec.comsolvobiotech.combioivt.com

Emerging Research Directions and Future Perspectives

Investigation into Novel Preclinical Therapeutic Applications

Pindobind's unique pharmacological profile has led to investigations into its potential in various preclinical therapeutic areas, particularly in oncology, neuropharmacology, and immunomodulation.

Oncology: this compound has demonstrated promising anti-proliferative effects in vitro against several cancer cell lines. Studies have shown that this compound, as a 5-HT1A antagonist, can inhibit cell proliferation in prostate cancer cell lines, including PC3, DU145, and LNCaP. This is significant given the established involvement of serotonin (B10506) and 5-HT1A receptors in prostate cancer progression. nih.govmdpi.comresearchgate.netresearchgate.net

| Cancer Cell Line | Effect of this compound | Associated Receptor/Pathway | Reference |

| PC3 | Inhibits proliferation | 5-HT1A receptor antagonism | nih.govmdpi.comresearchgate.netresearchgate.net |

| DU145 | Inhibits proliferation | 5-HT1A receptor antagonism | nih.govmdpi.comresearchgate.netresearchgate.net |

| LNCaP | Inhibits proliferation | 5-HT1A receptor antagonism | nih.govmdpi.comresearchgate.netresearchgate.net |

Neuropharmacology: Beyond its classification as a central nervous system depressant that reduces offensive and evasive behaviors in animals, this compound has exhibited anxiolytic-like effects in preclinical models. In mice, anxiolytic-like activity has been observed at doses ranging from 0.1 to 0.5 mg/kg. wikipedia.orgscielo.brchez-alice.fr

Immunomodulation: Research indicates that this compound influences immune cell function. As a 5-HT1A specific antagonist, it has been shown to exacerbate the inhibitory effect of monocyte-mediated reactive oxygen species (ROS) production on Natural Killer (NK) cells, which express 5-HT1A receptors. nih.gov Furthermore, this compound-5HT1A has been observed to block T cell proliferation. This inhibition can be reversed by the presence of serotonin (5HT) or the selective 5HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino) (8-OH-DPAT). In a murine model, selective 5HT1A receptor antagonists, including this compound, have been found to inhibit contact sensitivity responses. oup.com In human T cells, selective 5HT1A receptor antagonists induce an elevation of cyclic AMP (cAMP). oup.com

Elucidation of Broader Biological System Interactions

While this compound's primary mechanisms involve beta-adrenergic and 5-HT1A receptor antagonism, ongoing research aims to fully elucidate its broader interactions within biological systems. Its complex chemical structure, featuring an indole (B1671886) moiety, a cyclohexyl ring, and an acetamide (B32628) group, suggests the potential for diverse biological activities beyond its known targets. ontosight.ai

One area of investigation involves its impact on adenylyl cyclase (AC) activity. Studies have revealed a region-dependent action of this compound on forskolin-stimulated AC activity in the human brain, specifically in the cortex and raphe nuclei. oup.com This interaction with a crucial signaling enzyme highlights the compound's potential to modulate various cellular processes. The irreversible nature of this compound's binding to the 5-HT1A receptor, forming a covalent bond, underscores its utility in studying receptor dynamics and downstream signaling pathways. wikidata.org Understanding these broader interactions is crucial for fully characterizing this compound's pharmacological landscape and identifying additional therapeutic avenues or potential off-target effects.

Development of Advanced this compound Derivatives as Research Probes

Given this compound's established role as a research drug for studying 5-HT1A receptors, there is significant interest in developing advanced derivatives. The rationale behind this direction is to create new chemical probes with enhanced selectivity, potency, or improved pharmacokinetic properties, which could serve as invaluable tools for fundamental biological research.

The modular structure of compounds like this compound, particularly those with arylpiperazine scaffolds, makes them amenable to chemical modifications. mdpi.comresearchgate.netresearchgate.net Such modifications could lead to derivatives with refined binding profiles, allowing for more precise dissection of serotonergic pathways or other biological systems. For instance, the development of fluorescently tagged this compound derivatives could enable real-time visualization of 5-HT1A receptor distribution and ligand-receptor interactions in vitro and in vivo. This aligns with the broader field of developing fluorescent probes from known compounds for detecting specific biological targets or processes. sioc-journal.cnmdpi.commdpi.comsioc-journal.cn Future research in this area could focus on synthesizing this compound analogs with specific structural alterations to investigate structure-activity relationships (SAR) and optimize their utility as highly specific pharmacological tools.

Q & A

Basic Research Questions

Q. How can I design a robust experimental protocol to investigate Pindobind’s mechanism of action in vitro?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your study. For example:

- Population : Specific cell lines or enzymatic systems relevant to this compound’s target.

- Intervention : Dose ranges and exposure times based on preliminary toxicity assays.

- Comparison : Controls (e.g., untreated cells, competitive inhibitors).

- Outcome : Quantitative metrics like enzyme inhibition rates or receptor binding efficiency.

- Time : Kinetic studies to assess short- vs. long-term effects.

Include triplicate experiments and statistical power analysis to ensure reproducibility .

Q. What methodologies are appropriate for assessing this compound’s binding affinity to its target protein?

- Methodological Answer : Employ biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Validate results using orthogonal methods (e.g., fluorescence polarization). Ensure buffer conditions (pH, ionic strength) mimic physiological environments. Use negative controls (e.g., scrambled peptides) to confirm specificity .

Q. How can I ensure data reproducibility when analyzing this compound’s pharmacological effects across multiple assays?

- Methodological Answer : Standardize protocols using SOPs (Standard Operating Procedures) and document all variables (e.g., reagent batches, equipment calibration). Share raw datasets and metadata in repositories like Figshare or Zenodo for transparency. Perform inter-laboratory validation if feasible .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing literature, focusing on variables like dosage forms, species-specific metabolism, and assay sensitivity. Use Bland-Altman plots to identify systematic biases. If disparities persist, design a cross-validation study using harmonized protocols and shared reference standards .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s efficacy studies?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use mixed-effects models to account for inter-experiment variability. For non-parametric data, employ ANOVA with post-hoc corrections (e.g., Tukey’s test). Report confidence intervals and effect sizes to contextualize significance .

Q. How can I optimize in vitro models to study this compound’s efficacy in complex biological systems?

- Methodological Answer : Transition from 2D monocultures to 3D organoids or co-culture systems to mimic tissue complexity. Integrate multi-omics endpoints (e.g., transcriptomics, proteomics) to capture system-wide effects. Use microfluidic platforms for real-time monitoring of dynamic interactions .

Data Analysis and Interpretation

Q. What strategies can address gaps in the literature on this compound’s off-target interactions?

- Methodological Answer : Perform chemoproteomic profiling using activity-based probes or affinity-based pull-down assays. Combine with machine learning to predict off-target binding sites. Validate predictions via CRISPR-Cas9 knockout models or pharmacological inhibition .

Q. How should unexpected results in this compound’s cellular assays be interpreted methodologically?

- Methodological Answer : Conduct root-cause analysis to exclude technical artifacts (e.g., compound degradation, contamination). If the finding persists, explore alternative mechanisms using phosphoproteomics or kinase activity profiling . Compare results with structurally analogous compounds to identify structure-activity relationships (SAR) .

Ethical and Reporting Standards

Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and funding sources. For human-derived samples, obtain IRB approval and informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.